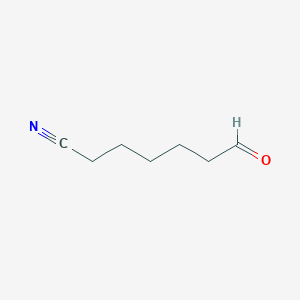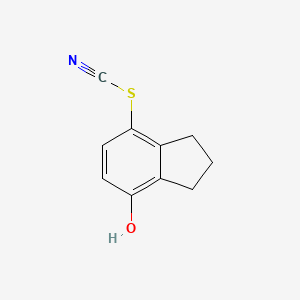
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is an organic compound characterized by the presence of a thiocyanato group (-SCN) attached to an indan-4-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic thiocyanation of indan-4-ol using thiocyanogen (SCN)_2 or a combination of thiocyanate salts (e.g., potassium thiocyanate) and an oxidizing agent (e.g., hydrogen peroxide) under controlled conditions .
Industrial Production Methods: Industrial production of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol may involve large-scale thiocyanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidants and catalysts is also explored to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanato group can yield thiol derivatives.
Substitution: The thiocyanato group can be substituted by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
7-Thiocyanato-2,3-dihydro-1H-inden-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
- 7-Thiocyanato-indan-4-amine
- 7-Thiocyanato-indan-4-thiol
- 7-Thiocyanato-indan-4-carboxylic acid
Comparison: Compared to its analogs, 7-Thiocyanato-2,3-dihydro-1H-inden-4-ol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and solubility.
Propriétés
Numéro CAS |
600176-67-8 |
|---|---|
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
(7-hydroxy-2,3-dihydro-1H-inden-4-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c11-6-13-10-5-4-9(12)7-2-1-3-8(7)10/h4-5,12H,1-3H2 |
Clé InChI |
RXAOSYYRENLMBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2C1)SC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



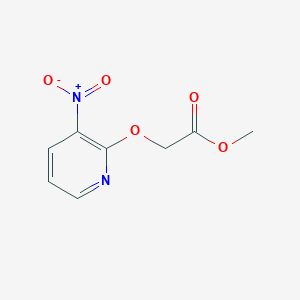
![8-ETHYL-5-OXO-2-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8787909.png)
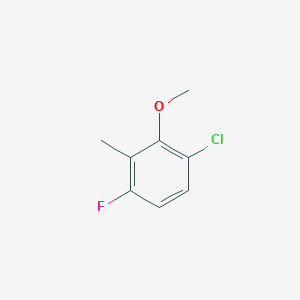
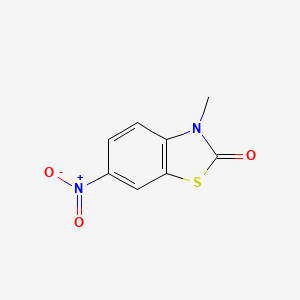
![4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-ylboronic acid](/img/structure/B8787921.png)
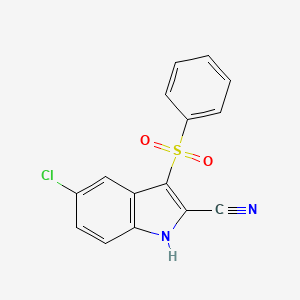
![2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8787946.png)
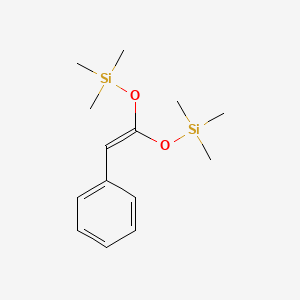
![2-[4-(Thien-2-ylcarbonyl)phenyl]propiononitrile](/img/structure/B8787959.png)
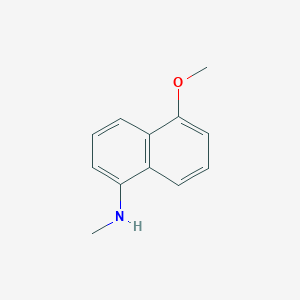
![(1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B8787976.png)

